2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has garnered interest due to its potential therapeutic applications and its role as a ligand for various receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 3-methoxyphenylpiperazine with 4-methylphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-[4-(3-hydroxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide.
Reduction: Formation of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)ethylamine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors, including adrenergic and serotonergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
Trazodone: An antidepressant that acts as a serotonin antagonist and reuptake inhibitor.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Uniqueness
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the methoxy and methylphenyl groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for various research and therapeutic applications .
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)21-20(24)15-22-10-12-23(13-11-22)18-4-3-5-19(14-18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPXBSRDCFJRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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